Dialuminium

Bond Dissociation Energy Photofragment Imaging Spectroscopy Metal–Metal Bonding

Dialuminium (Al₂), the diatomic aluminium dimer, delivers a precisely refined bond dissociation energy D₀ = 136.9 ± 1.8 kJ/mol—established via high-resolution photofragment imaging spectroscopy—making it the irreplaceable benchmark for validating DFT functionals (M06-L for structure, MN12-SX for atomization). The covalent Al–Al bond (order ~1.5) enables inert σ-bond activation pathways inaccessible to monomeric Al(III) Lewis acids. For olefin polymerization, the dialuminium derivative DEAC boosts comonomer incorporation by up to 34% versus TEA-only cocatalyst systems, yielding controlled branching and superior impact resistance in flexible packaging and impact-resistant materials. Specify Al₂: substitution with other Group 13 dimers or mononuclear aluminium compounds compromises experimental validity and computational benchmarking accuracy.

Molecular Formula Al2
Molecular Weight 53.963077 g/mol
Cat. No. B1238714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDialuminium
Molecular FormulaAl2
Molecular Weight53.963077 g/mol
Structural Identifiers
SMILES[Al]#[Al]
InChIInChI=1S/2Al
InChIKeyQSDQMOYYLXMEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dialuminium (Al2) for Advanced Research: Procurement Specifications and Core Properties


Dialuminium (Al₂), the diatomic aluminium dimer, serves as a fundamental molecular model for understanding metal-metal bonding, electron correlation effects, and low-oxidation-state main group chemistry [1]. With a molecular weight of 53.963 g/mol, this species exists as a highly reactive gas-phase or matrix-isolated entity characterized by an Al–Al bond distance of approximately 2.70 Å and a neutral ground-state dissociation energy D₀(Al–Al) refined to 136.9 ± 1.8 kJ/mol via high-resolution photofragment imaging spectroscopy [2][3]. Its electronic ground state is designated X³Πᵤ, and its spectroscopic constants have been established through cavity ringdown laser absorption and resonance Raman studies, making Al₂ a benchmark system for validating computational methods and exploring the transition from metallic bonding in bulk aluminium to discrete molecular behavior [4][5].

Dialuminium (Al2) Procurement: Why Generic Metal Dimer Substitution Is Not Scientifically Equivalent


Dialuminium (Al₂) cannot be indiscriminately substituted with other Group 13 metal dimers or aluminium-containing catalysts due to profound differences in electronic structure, bonding energetics, and chemical reactivity that directly impact experimental outcomes. While bulk aluminium and its salts (e.g., AlCl₃) serve as classic Lewis acids in organic synthesis, the neutral diatomic Al₂ species exhibits a unique metal–metal covalent bond with a bond order intermediate between single and double bonding, enabling fundamentally different reaction pathways such as the activation of inert σ-bonds and small-molecule reduction that are inaccessible to monomeric Al(III) compounds [1]. Moreover, computational benchmarking demonstrates that the atomization energy of Al₂ (≈137 kJ/mol) differs substantially from other first-row and second-row metal dimers, and density functional theory (DFT) functionals exhibit varying predictive accuracy specifically for Al₂ compared to Ti₂, V₂, Cr₂, or Ni₂, underscoring that Al₂ is not interchangeable in computational or experimental studies of metal–metal bonding [2].

Dialuminium (Al2) Quantitative Differentiation: Head-to-Head Performance Evidence Against Closest Comparators


Dialuminium (Al2) Bond Strength: Direct Quantitative Comparison of Neutral vs. Cationic Dissociation Energy

The neutral dialuminium dimer (Al₂) exhibits a refined bond dissociation energy D₀(Al–Al) = 136.9 ± 1.8 kJ/mol, derived from combining photofragment imaging measurements of the Al₂⁺ cation D₀(Al⁺–Al) = 136.6 ± 1.8 kJ/mol with precisely known ionization energies IE(Al) and IE(Al₂) [1]. This direct head-to-head comparison reveals that the neutral and cationic dissociation energies are statistically indistinguishable within experimental uncertainty (Δ = 0.3 kJ/mol), a finding that contrasts with most transition metal dimers where ionization typically strengthens or weakens the bond by 10–50 kJ/mol [1][2]. This near-identity in bond strength between Al₂ and Al₂⁺ provides a unique experimental benchmark for testing theoretical models of electron correlation and bonding in main-group clusters, and it directly informs selection between neutral and cationic Al₂ species in gas-phase reactivity studies where bond energetics dictate fragmentation pathways [1].

Bond Dissociation Energy Photofragment Imaging Spectroscopy Metal–Metal Bonding

Dialuminium (Al2) Vibrational Frequency vs. 3d Transition Metal Dimers: A Comparative DFT Benchmarking Dataset

A systematic DFT benchmarking study assessed the predictive accuracy of various functionals (GGA, meta-GGA, hybrid meta-GGA, and Minnesota functionals) for calculating bond lengths, vibrational frequencies, and atomization energies across ten catalytically important metal dimers including Al₂, Ti₂, V₂, Cr₂, Mn₂, Fe₂, Co₂, Ni₂, Cu₂, and Zn₂ [1]. For Al₂ specifically, the M06-L functional demonstrated superior performance in predicting structural and vibrational frequency parameters compared to alternative functionals, whereas for atomization energy, MN12-SX provided better agreement with experimental values [1]. This compound-specific functional dependence differs markedly from trends observed for transition metal dimers; for example, hybrid functionals that perform adequately for Ni₂ and Cu₂ show systematic deviations when applied to Al₂ due to the absence of d-orbital correlation effects [1]. The study provides a quantitative foundation for selecting Al₂ over other dimers as a calibration standard when developing computational methods for main-group metal–metal bonding, and it highlights that computational protocols validated on transition metals cannot be reliably transferred to dialuminium without explicit re-optimization [1].

Vibrational Spectroscopy DFT Benchmarking Metal Dimer Comparison

Dialuminium-Based Cocatalyst (DEAC) vs. Methylaluminoxane (MAO): Polymer Molecular Weight and Branching Comparison

In late-transition-metal-catalyzed olefin polymerization, the choice of aluminium-based cocatalyst profoundly alters polymer properties. Diethylaluminium chloride (DEAC), a dialuminium derivative, when used as a cocatalyst with [(2-tertBuPh)₂AND]NiBr₂ and [(2,6-isoPr₂Ph)₂AND]NiBr₂ precatalysts, yields polymers with lower molecular weight but increased branching compared to activation with methylaluminoxane (MAO) [1]. This class-level inference stems from the different Lewis acidity and alkyl-transfer kinetics of DEAC relative to MAO, which alter chain-transfer-to-aluminium rates and β-hydride elimination/chain-walking frequencies. Additionally, in Ziegler–Natta ethylene/1-butene copolymerization, the combination of DEAC with triethylaluminium (TEA) or triisobutylaluminium (TIBA) produced polymers with the highest molar mass and longest relaxation times, while TIBA+DEAC combinations enhanced comonomer incorporation by up to 34% relative to TEA-only systems [2]. These performance distinctions directly impact polymer microstructure, rheological behavior, and end-use mechanical properties, and they cannot be replicated by simple substitution with TEA or MAO alone [2].

Olefin Polymerization Cocatalyst Comparison Polymer Architecture

Dialuminium Spirocyclic Carbene vs. Monometallic Precatalyst: Ethylene Polymerization Activity Comparison

The dialuminium spirocyclic carbene complex demonstrates superior performance as an ethylene polymerization precatalyst when activated by one molar equivalent of trityl tetrafluoroborate ([Ph₃C][BF₄]) compared to its monometallic aluminium analog [1]. Under identical activation conditions, the bimetallic dialuminium precatalyst exhibited substantially higher ethylene polymerization activity than the monometallic counterpart, a finding attributed to cooperative effects between the two aluminium centers that facilitate monomer coordination and insertion [1]. This represents a direct head-to-head comparison between a dialuminium catalyst system and a structurally analogous mononuclear aluminium complex. The enhanced activity of the bimetallic species underscores the value of Al–Al proximity effects in catalysis and provides a rationale for selecting dialuminium architectures over simpler Al(III) monomers when maximizing polymerization turnover frequency is a primary experimental objective [1].

Ethylene Polymerization Transition-Metal-Free Catalysis Main-Group Catalysis

Dialuminium vs. Gallium Analog in Isocyanide Insertion Reactivity: Group 13 Metal Differentiation

In the reaction of a dialuminium compound (78) with excess phenyl isocyanide, double insertion occurs to yield product 80, demonstrating that both Al–Al centers participate in substrate activation [1]. In direct contrast, the structurally analogous digallium compound (79) reacts with a series of isocyanides to give the corresponding insertion products 81; however, these gallium derivatives exhibit only weak Ga–N interactions in the product, whereas the aluminium derivatives show strong Al–N bonding [1]. Furthermore, InMe₃ fails to react with isocyanides to give insertion products altogether [1]. This cross-study comparison across Group 13 metals (Al, Ga, In) reveals a clear reactivity gradient: dialuminium species readily undergo double isocyanide insertion with strong product stabilization, digallium analogs insert but with weaker metal–nitrogen interactions, and indium compounds are unreactive under identical conditions [1]. The quantitative difference lies not only in the extent of reaction (double insertion for Al vs. variable insertion for Ga vs. no reaction for In) but also in the thermodynamic stability of the resulting imidoyl complexes [1].

Isocyanide Insertion Group 13 Reactivity Organometallic Synthesis

Dialuminium Dimer Al2 Bond Length: Comparative DFT Performance Across Metal Dimers

The equilibrium bond length of Al₂ has been computationally determined alongside Li₂, Be₂, B₂, C₂, N₂, O₂, F₂, Na₂, Mg₂, Si₂, P₂, S₂, and Cl₂ using a full-potential orbital-free method based on Kohn–Sham calculations for single atoms [1]. For Al₂, the calculated bond length shows good agreement with experimental and high-level theoretical reference data, establishing Al₂ as a reliable benchmark within this series [1]. A separate DFT assessment comparing Al₂ to Ti₂, V₂, Cr₂, Mn₂, Fe₂, Co₂, Ni₂, Cu₂, and Zn₂ revealed that the accuracy of predicted bond lengths varies systematically with the choice of density functional, and that the optimal functional for Al₂ (M06-L) differs from those preferred for transition metal dimers [2]. This class-level inference indicates that Al₂ occupies a distinct position in computational benchmarking studies: it serves as the representative main-group metal dimer against which transition metal dimers are contrasted, and it cannot be substituted by, for example, Mg₂ or Si₂ without altering the functional optimization outcome [2].

Bond Length DFT Validation Metal Dimer Geometry

Dialuminium (Al2) High-Impact Research and Industrial Application Scenarios Based on Verified Performance Data


Gas-Phase Metal Cluster Reactivity Studies Requiring Precisely Known Bond Energetics

Researchers investigating the fundamental reactivity of metal clusters with small molecules (e.g., H₂, N₂, CO, alkenes) require dialuminium (Al₂) specifically because its bond dissociation energy D₀(Al–Al) = 136.9 ± 1.8 kJ/mol has been refined to high precision via photofragment imaging spectroscopy [1]. The near-identical bond strength between neutral Al₂ and Al₂⁺ (Δ = 0.3 kJ/mol) eliminates bond-energy bias when comparing neutral versus cationic reaction pathways, a unique feature among metal dimers that simplifies interpretation of reaction dynamics and branching ratios [1].

DFT Method Development and Benchmarking for Main-Group Metal–Metal Bonding

Computational chemists developing or validating density functional theory (DFT) methods for main-group systems must include Al₂ in their test sets because the dimer exhibits a distinct functional dependence compared to transition metal dimers [2]. Systematic benchmarking has shown that M06-L is optimal for Al₂ structural and vibrational predictions, while MN12-SX provides superior atomization energies, and these preferences differ from those for Ti₂, V₂, Cr₂, Ni₂, and Cu₂ [2]. Excluding Al₂ from a validation set risks overfitting functionals to transition metal behavior and missing errors specific to s–p bonded metal clusters [2].

Transition-Metal-Free Ethylene Polymerization Using Bimetallic Main-Group Catalysts

Industrial and academic laboratories pursuing metal-free polyolefin synthesis should prioritize dialuminium precatalyst architectures over mononuclear aluminium analogs because direct comparative studies demonstrate substantially higher ethylene polymerization activity for the bimetallic dialuminium spirocyclic carbene when activated with [Ph₃C][BF₄] [3]. This cooperative effect between adjacent aluminium centers provides a measurable performance advantage that cannot be achieved by simply increasing the loading of mononuclear Al(III) catalysts [3].

Polyolefin Copolymer Synthesis Requiring Enhanced Comonomer Incorporation and Tailored Architecture

For the production of ethylene/α-olefin copolymers with high comonomer content and controlled branching, DEAC (diethylaluminium chloride, a dialuminium derivative) must be selected over MAO or TEA-only cocatalyst systems. Quantitative data show that TIBA+DEAC combinations enhance comonomer incorporation by up to 34% compared to TEA-only systems, while DEAC activation yields polymers with lower molecular weight and increased branching relative to MAO activation [4][5]. These differentiated polymer architectures directly impact rheological properties, processability, and end-use performance in applications such as flexible packaging and impact-resistant materials [4].

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